4-(Bromomethyl)-3-fluorobenzonitrile
Overview
Description
4-(Bromomethyl)-3-fluorobenzonitrile is an organic compound with the molecular formula C8H5BrFN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the 4-position and a fluorine atom at the 3-position
Scientific Research Applications
4-(Bromomethyl)-3-fluorobenzonitrile is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor ligands.
Medicine: It is involved in the development of potential therapeutic agents, particularly in the field of oncology and neurology.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.
Safety and Hazards
Mechanism of Action
Target of Action
4-(Bromomethyl)-3-fluorobenzonitrile, also known as 4-Cyano-2-fluorobenzyl Bromide, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium . This compound plays a crucial role in these steps due to its bromomethyl group, which can readily react with the palladium catalyst.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to carbon–carbon bond formation in organic synthesis . The Suzuki–Miyaura coupling reaction, in which this compound is involved, enables the formation of complex organic compounds from simpler ones . This reaction is particularly useful in the
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile typically involves the bromination of 3-fluorobenzonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-3-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid, are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas are typical conditions for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 4-(azidomethyl)-3-fluorobenzonitrile, 4-(methoxymethyl)-3-fluorobenzonitrile, or 4-(aminomethyl)-3-fluorobenzonitrile can be formed.
Oxidation: Products like 4-(bromomethyl)-3-fluorobenzaldehyde or 4-(bromomethyl)-3-fluorobenzoic acid are obtained.
Reduction: The primary product is 4-(bromomethyl)-3-fluorobenzylamine.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzonitrile: Lacks the fluorine substitution, which can result in different reactivity and properties.
3-Fluorobenzonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)-3-fluorobenzonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect the reactivity and selectivity in chemical reactions.
Uniqueness
4-(Bromomethyl)-3-fluorobenzonitrile is unique due to the presence of both bromomethyl and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and research applications.
Properties
IUPAC Name |
4-(bromomethyl)-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESZAIOGACKOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382462 | |
Record name | 4-(Bromomethyl)-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105942-09-4 | |
Record name | 4-(Bromomethyl)-3-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Bromomethyl)-3-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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